Cas no 2092741-74-5 (Ethyl 1-aminoisoquinoline-4-carboxylate)

Ethyl 1-aminoisoquinoline-4-carboxylate is a versatile heterocyclic compound with a molecular structure combining an isoquinoline core, an amino substituent, and an ethyl ester functional group. This configuration imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The amino group enhances nucleophilicity, enabling further derivatization, while the ester moiety offers flexibility for hydrolysis or transesterification. Its isoquinoline scaffold is valuable in medicinal chemistry due to its bioactivity potential. The compound is typically characterized by high purity and stability under standard storage conditions, making it a reliable building block for research and industrial applications requiring precise molecular modifications.
Ethyl 1-aminoisoquinoline-4-carboxylate structure
2092741-74-5 structure
商品名:Ethyl 1-aminoisoquinoline-4-carboxylate
CAS番号:2092741-74-5
MF:C12H12N2O2
メガワット:216.235882759094
CID:6125656
PubChem ID:131550754

Ethyl 1-aminoisoquinoline-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2092741-74-5
    • EN300-6510161
    • Ethyl 1-aminoisoquinoline-4-carboxylate
    • インチ: 1S/C12H12N2O2/c1-2-16-12(15)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H2,13,14)
    • InChIKey: LMUPFHQAKDUFHC-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1=CN=C(C2C=CC=CC=21)N)=O

計算された属性

  • せいみつぶんしりょう: 216.089877630g/mol
  • どういたいしつりょう: 216.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 65.2Ų

Ethyl 1-aminoisoquinoline-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6510161-0.1g
ethyl 1-aminoisoquinoline-4-carboxylate
2092741-74-5 95.0%
0.1g
$1019.0 2025-03-14
Enamine
EN300-6510161-10.0g
ethyl 1-aminoisoquinoline-4-carboxylate
2092741-74-5 95.0%
10.0g
$4974.0 2025-03-14
Enamine
EN300-6510161-1.0g
ethyl 1-aminoisoquinoline-4-carboxylate
2092741-74-5 95.0%
1.0g
$1157.0 2025-03-14
Enamine
EN300-6510161-0.5g
ethyl 1-aminoisoquinoline-4-carboxylate
2092741-74-5 95.0%
0.5g
$1111.0 2025-03-14
Enamine
EN300-6510161-5.0g
ethyl 1-aminoisoquinoline-4-carboxylate
2092741-74-5 95.0%
5.0g
$3355.0 2025-03-14
Enamine
EN300-6510161-2.5g
ethyl 1-aminoisoquinoline-4-carboxylate
2092741-74-5 95.0%
2.5g
$2268.0 2025-03-14
Enamine
EN300-6510161-0.05g
ethyl 1-aminoisoquinoline-4-carboxylate
2092741-74-5 95.0%
0.05g
$972.0 2025-03-14
Enamine
EN300-6510161-0.25g
ethyl 1-aminoisoquinoline-4-carboxylate
2092741-74-5 95.0%
0.25g
$1065.0 2025-03-14

Ethyl 1-aminoisoquinoline-4-carboxylate 関連文献

Ethyl 1-aminoisoquinoline-4-carboxylateに関する追加情報

Ethyl 1-aminoisoquinoline-4-carboxylate (CAS No. 2092741-74-5): A Comprehensive Overview

Ethyl 1-aminoisoquinoline-4-carboxylate (CAS No. 2092741-74-5) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and molecular research. This compound, characterized by its complex heterocyclic structure, has garnered attention due to its potential in developing novel therapeutic agents. The detailed exploration of its chemical properties, synthesis methods, and emerging applications in medicinal chemistry provides a comprehensive understanding of its value in contemporary research.

The molecular structure of Ethyl 1-aminoisoquinoline-4-carboxylate consists of an isoquinoline core substituted with an amino group at the 1-position and a carboxylate ester at the 4-position. This unique arrangement contributes to its reactivity and makes it a valuable intermediate in organic synthesis. The presence of both basic and acidic functional groups enhances its compatibility with various chemical transformations, facilitating the development of more complex molecules.

In recent years, the pharmaceutical industry has seen a surge in interest for compounds derived from isoquinoline scaffolds due to their biological activity. Studies have demonstrated that isoquinoline derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Among these derivatives, Ethyl 1-aminoisoquinoline-4-carboxylate has been investigated for its potential role in modulating specific biological pathways. Its ability to interact with target proteins and enzymes makes it a promising candidate for further development into therapeutic drugs.

The synthesis of Ethyl 1-aminoisoquinoline-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions, cyclization processes, and esterification steps. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to optimize yield and purity. These synthetic methodologies highlight the compound's significance in industrial-scale production and laboratory research.

One of the most compelling aspects of Ethyl 1-aminoisoquinoline-4-carboxylate is its role as a building block in medicinal chemistry. Researchers have leveraged its structural features to design novel molecules with enhanced pharmacological profiles. For instance, modifications at the amino and carboxylate positions can lead to compounds with improved solubility, bioavailability, and target specificity. Such modifications are crucial for advancing drug candidates through preclinical and clinical trials.

The latest research on Ethyl 1-aminoisoquinoline-4-carboxylate has explored its potential in addressing neurological disorders. Isoquinoline derivatives have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease by inhibiting aberrant protein aggregation and modulating neurotransmitter systems. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system therapies. Ongoing studies are focusing on optimizing its pharmacokinetic properties to enhance therapeutic efficacy.

In addition to neurological applications, Ethyl 1-aminoisoquinoline-4-carboxylate has been investigated for its antimicrobial properties. Research indicates that certain isoquinoline derivatives exhibit potent activity against resistant bacterial strains by interfering with bacterial cell wall synthesis or DNA replication. This finding is particularly relevant in the context of rising antibiotic resistance worldwide. Further exploration of this compound's antimicrobial spectrum could lead to the development of new antibiotics targeting multidrug-resistant pathogens.

The role of computational chemistry in studying Ethyl 1-aminoisoquinoline-4-carboxylate cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, metabolic pathways, and toxicological profiles with high accuracy. These predictions are essential for guiding experimental design and reducing the time required for drug development. By integrating computational methods with traditional experimental approaches, scientists can accelerate the discovery process significantly.

The future prospects of Ethyl 1-aminoisoquinoline-4-carboxylate are promising, with ongoing research expanding its potential applications across various therapeutic areas. Innovations in synthetic chemistry and drug delivery systems are expected to further enhance its utility in pharmaceuticals. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical reality. As our understanding of molecular interactions continues to grow, compounds like Ethyl 1-aminoisoquinoline-4-carboxylate will play an increasingly important role in addressing global health challenges.

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